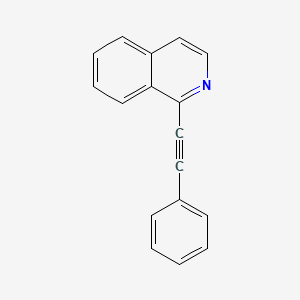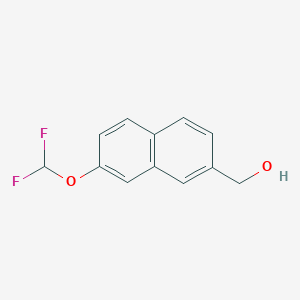
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other amine derivatives.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling of Imidazole and Quinoline: The final step involves the coupling of the imidazole and quinoline rings. This can be achieved through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted imidazole and quinoline derivatives.
科学的研究の応用
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-1-yl)quinoline: Lacks the methyl group on the imidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)quinoline: Lacks the hydroxyl group on the quinoline ring.
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the imidazole and quinoline rings, along with the hydroxyl group at the 8-position of the quinoline ring
特性
CAS番号 |
648896-35-9 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
2-(2-methylimidazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C13H11N3O/c1-9-14-7-8-16(9)12-6-5-10-3-2-4-11(17)13(10)15-12/h2-8,17H,1H3 |
InChIキー |
PCXZGIFDBHIYTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=NC3=C(C=CC=C3O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11880364.png)
![8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole](/img/structure/B11880370.png)

![8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11880386.png)





![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)


